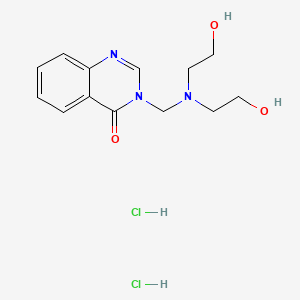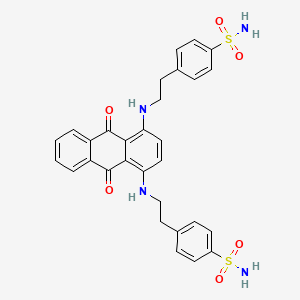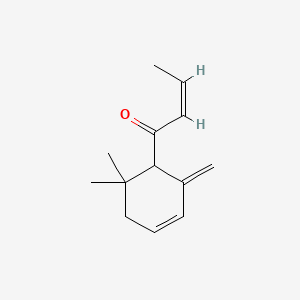
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is an organic compound characterized by a cyclohexene ring with a dimethyl substitution and a butenone side chain. This compound is known for its applications in various fields, including perfumery and flavoring, due to its unique aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one typically involves the condensation of citral with pentane-2-one, followed by cyclization and hydrogenation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups within the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.
Applications De Recherche Scientifique
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of perfumes and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanol: Another compound with a similar cyclohexene ring structure but different functional groups.
1-(2,6,6-Trimethylcyclohexyl)-hexane-3-ol: A compound used in perfumery with a similar cyclohexyl structure but different side chains.
Uniqueness
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is unique due to its specific combination of a dimethyl-substituted cyclohexene ring and a butenone side chain. This structure imparts distinct aromatic properties and reactivity, making it valuable in various applications, particularly in the fragrance and flavor industries.
Propriétés
Numéro CAS |
57020-37-8 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,12H,2,9H2,1,3-4H3/b7-5- |
Clé InChI |
NTFPXECSILEYKG-ALCCZGGFSA-N |
SMILES isomérique |
C/C=C\C(=O)C1C(=C)C=CCC1(C)C |
SMILES canonique |
CC=CC(=O)C1C(=C)C=CCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


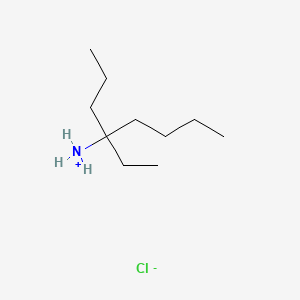

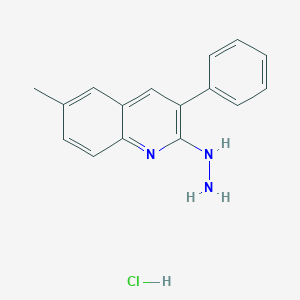
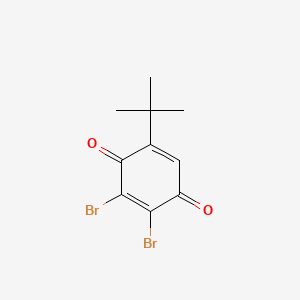
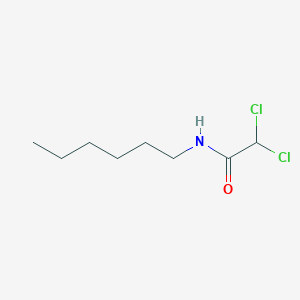
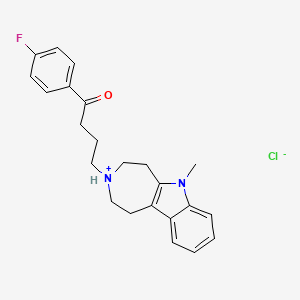

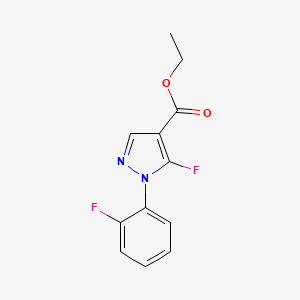

![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)

